[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine
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Overview
Description
4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of quinoxalines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde. The reaction is facilitated by an oxidation-reduction mechanism using chloranil . Another method involves the treatment of quinoxaline derivatives with hydrazine hydrate .
Industrial Production Methods: While specific industrial production methods for 4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline are not extensively documented, the general approach involves scalable synthetic routes that prioritize cost-effectiveness and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chloranil is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate is used for reduction reactions.
Substitution: Alkyl amines and aliphatic alcohols are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, enhancing their biological activities .
Scientific Research Applications
4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities.
Medicine: It has shown promising anticancer properties, particularly in inhibiting melanoma cell lines.
Industry: The compound’s derivatives are used in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with molecular targets such as DNA and specific enzymes. The compound has been shown to intercalate DNA, disrupting its function and leading to cell death . Additionally, it can inhibit key enzymes involved in cancer cell proliferation, such as VEGFR-2 kinase .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline stands out due to its potent anticancer properties and its ability to intercalate DNA, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62603-55-8 |
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Molecular Formula |
C9H8N6 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinoxalin-4-ylhydrazine |
InChI |
InChI=1S/C9H8N6/c10-13-8-9-14-11-5-15(9)7-4-2-1-3-6(7)12-8/h1-5H,10H2,(H,12,13) |
InChI Key |
FNIKZDOHOWYXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)NN |
Origin of Product |
United States |
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